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Compound of Interest

Compound Name:
9H-Hexadecafluorononanoyl

chloride

Cat. No.: B1585745 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic

characteristics of 9H-Hexadecafluorononanoyl chloride (C₉HClF₁₆O), a highly fluorinated

acyl chloride. While direct experimental spectra for this specific compound are not readily

available in public databases, this document, grounded in established spectroscopic principles

and data from analogous perfluorinated compounds, offers a robust predictive analysis. This

guide is intended for researchers, scientists, and professionals in drug development and

materials science who utilize fluorinated compounds in their work.

Introduction to 9H-Hexadecafluorononanoyl
Chloride
9H-Hexadecafluorononanoyl chloride is a perfluorinated derivative of nonanoyl chloride.[1] It

is a reactive chemical intermediate used in the synthesis of specialty chemicals, including

surfactants, polymers, and pharmaceuticals.[1] Its high degree of fluorination imparts properties

such as thermal stability, chemical resistance, and unique surface characteristics.[1] Accurate

spectroscopic analysis is paramount for its identification, purity assessment, and for

understanding its reactivity in downstream applications.
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A summary of the known physical and chemical properties of 9H-Hexadecafluorononanoyl
chloride is presented in Table 1.

Property Value

Molecular Formula C₉HClF₁₆O

Molecular Weight 464.53 g/mol [1]

Boiling Point 166 °C[1][2]

Density 1.803 g/cm³[1][2]

Refractive Index 1.322[1][2]

CAS Number 423-95-0[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic

molecules. For 9H-Hexadecafluorononanoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly

informative.

Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms in 9H-Hexadecafluorononanoyl chloride
are numbered as follows:

Caption: Numbering scheme for 9H-Hexadecafluorononanoyl chloride.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the

terminal proton at the C9 position.

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H on C9 5.8 - 6.8 Triplet of triplets (tt)
²JHF ≈ 50-55 Hz,

³JHF ≈ 5-7 Hz
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The significant downfield shift is due to the strong electron-withdrawing effect of the adjacent

perfluorinated chain. The multiplicity arises from coupling to the two fluorine atoms on C8

(²JHF) and the two fluorine atoms on C7 (³JHF).

Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is the most informative technique for this molecule. The chemical shifts are predicted

based on known values for similar perfluoroalkyl chains.

Fluorine Atoms
Predicted Chemical Shift
(δ, ppm, relative to CFCl₃)

Predicted Multiplicity

F on C2 -120 to -125 Triplet

F on C3 -128 to -132 Multiplet

F on C4 -122 to -126 Multiplet

F on C5 -122 to -126 Multiplet

F on C6 -122 to -126 Multiplet

F on C7 -122 to -126 Multiplet

F on C8 -135 to -140 Multiplet

The fluorine atoms on C2 are expected to be the most deshielded due to their proximity to the

electron-withdrawing acyl chloride group. The terminal CF₂H group will exhibit a characteristic

upfield shift. The complexity of the multiplets for the central CF₂ groups arises from extensive

²JFF and ³JFF couplings.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct resonances, each significantly influenced by the

attached fluorine atoms.
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Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

C1 (C=O) 155 - 165 Triplet ²JCF ≈ 30-40 Hz

C2 105 - 115 Triplet ¹JCF ≈ 250-270 Hz

C3-C7 108 - 120 Triplet ¹JCF ≈ 250-270 Hz

C8 108 - 118 Triplet ¹JCF ≈ 240-260 Hz

C9 105 - 115 Triplet ¹JCF ≈ 230-250 Hz

The carbonyl carbon (C1) will appear as a triplet due to coupling with the fluorine atoms on C2.

All other carbons in the fluorinated chain will exhibit large one-bond carbon-fluorine coupling

constants (¹JCF), resulting in triplets. The terminal C9 carbon will also show a large ¹JCF

coupling.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 9H-Hexadecafluorononanoyl
chloride in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a multinuclear probe.

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wider spectral width may be

necessary due to the large chemical shift dispersion of fluorinated compounds.

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number

of scans will be required to achieve an adequate signal-to-noise ratio.

2D NMR (Optional but Recommended): Perform 2D correlation experiments such as ¹H-¹⁹F

HETCOR and ¹³C-¹⁹F HETCOR to unambiguously assign the resonances and determine

coupling constants.[3]
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity

2980 - 3020 C-H stretch (on C9) Weak

1780 - 1815 C=O stretch (acyl chloride) Strong

1100 - 1350 C-F stretches Very Strong, Broad

700 - 850 C-Cl stretch Medium to Strong

The most prominent features in the IR spectrum will be the very strong and broad absorption

band corresponding to the C-F stretching vibrations of the perfluoroalkyl chain and the strong

absorption of the acyl chloride carbonyl group at a characteristically high wavenumber.

Experimental Protocol for IR Data Acquisition
Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a thin film of the

neat compound between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean salt plates prior to sample analysis.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound, as well as for obtaining structural information through

fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Pattern
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Electron ionization (EI) is a common technique for the analysis of relatively small, volatile

molecules. The fragmentation of perfluoroacyl compounds is known to proceed through

characteristic pathways.

m/z Proposed Fragment

464 [M]⁺ (Molecular Ion)

429 [M - Cl]⁺

413 [M - COCl]⁺

319 [C₇F₁₃]⁺

219 [C₅F₉]⁺

169 [C₄F₇]⁺

119 [C₃F₅]⁺

69 [CF₃]⁺

The fragmentation of perfluoroalkyl anions often involves fluorine migration, leading to a

complex series of daughter ions.[4][5]

[C₉HClF₁₆O]⁺˙
m/z = 464

[C₉HF₁₆O]⁺
m/z = 429- Cl

[C₈HF₁₆]⁺
m/z = 413

- COCl

[C₇F₁₃]⁺
m/z = 319

- CF₂H [CF₃]⁺
m/z = 69

- C₆F₁₀

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway of 9H-Hexadecafluorononanoyl chloride in

EI-MS.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

and its expected fragments (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data

(NMR, IR, and MS) for 9H-Hexadecafluorononanoyl chloride. While experimental data is not

currently available in the public domain, the principles outlined here, based on the known

behavior of similar fluorinated compounds, offer a solid foundation for the identification and

characterization of this important chemical intermediate. Researchers working with this

compound are encouraged to use this guide as a reference for interpreting their own

experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 9H-
Hexadecafluorononanoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1585745#spectroscopic-data-nmr-ir-ms-
for-9h-hexadecafluorononanoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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